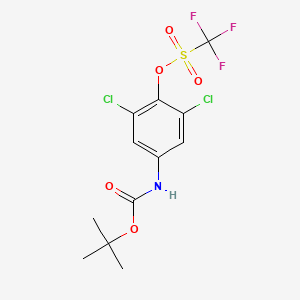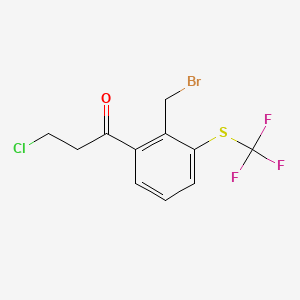
1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one typically involves the chlorination of 1-(2,4-Bis(methylthio)phenyl)propan-2-one. This reaction can be carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at moderate temperatures.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (CH₃CN) at room temperature.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like ethanol (EtOH) or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols.
科学的研究の応用
1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The methylthio groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. Additionally, the chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.
類似化合物との比較
1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one can be compared with similar compounds such as:
1-(2,4-Dimethylphenyl)-1-chloropropan-2-one: Lacks the methylthio groups, resulting in different chemical reactivity and biological activity.
1-(2,4-Bis(methylthio)phenyl)-2-chloropropan-1-one:
1-(2,4-Bis(methylthio)phenyl)-1-bromopropan-2-one: The bromine atom can lead to different substitution reactions compared to the chlorine atom.
特性
分子式 |
C11H13ClOS2 |
|---|---|
分子量 |
260.8 g/mol |
IUPAC名 |
1-[2,4-bis(methylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H13ClOS2/c1-7(13)11(12)9-5-4-8(14-2)6-10(9)15-3/h4-6,11H,1-3H3 |
InChIキー |
KTJZUEQGDDCBLZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C=C(C=C1)SC)SC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide](/img/structure/B14055808.png)
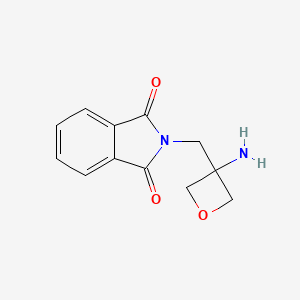
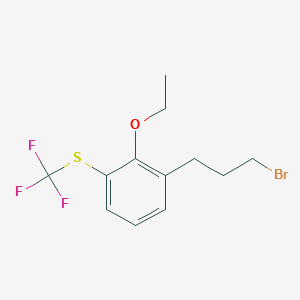
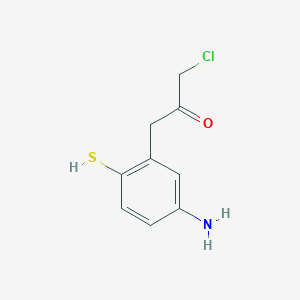

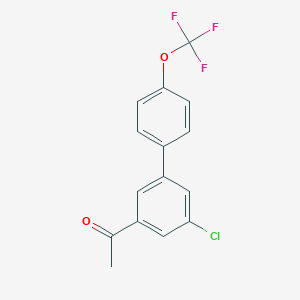


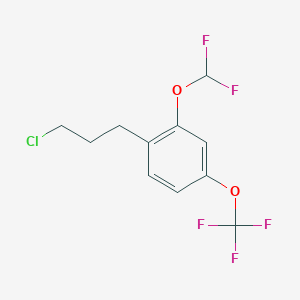

![(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl](/img/structure/B14055876.png)
